1-(4-Fluoro-2-propoxyphenyl)ethanol 1-(4-Fluoro-2-propoxyphenyl)ethanol
Brand Name: Vulcanchem
CAS No.:
VCID: VC13413597
InChI: InChI=1S/C11H15FO2/c1-3-6-14-11-7-9(12)4-5-10(11)8(2)13/h4-5,7-8,13H,3,6H2,1-2H3
SMILES: CCCOC1=C(C=CC(=C1)F)C(C)O
Molecular Formula: C11H15FO2
Molecular Weight: 198.23 g/mol

1-(4-Fluoro-2-propoxyphenyl)ethanol

CAS No.:

Cat. No.: VC13413597

Molecular Formula: C11H15FO2

Molecular Weight: 198.23 g/mol

* For research use only. Not for human or veterinary use.

1-(4-Fluoro-2-propoxyphenyl)ethanol -

Specification

Molecular Formula C11H15FO2
Molecular Weight 198.23 g/mol
IUPAC Name 1-(4-fluoro-2-propoxyphenyl)ethanol
Standard InChI InChI=1S/C11H15FO2/c1-3-6-14-11-7-9(12)4-5-10(11)8(2)13/h4-5,7-8,13H,3,6H2,1-2H3
Standard InChI Key JIYNXPZFZPJHRJ-UHFFFAOYSA-N
SMILES CCCOC1=C(C=CC(=C1)F)C(C)O
Canonical SMILES CCCOC1=C(C=CC(=C1)F)C(C)O

Introduction

Chemical Identity

PropertyDetails
IUPAC Name1-(4-Fluoro-2-propoxyphenyl)ethanol
CAS Number1339901-91-5
Molecular FormulaC11_{11}H15_{15}FO2_2
Molecular Weight198.23 g/mol
StructureContains a fluoro-substituted phenyl ring, a propoxy group, and an ethanol moiety .

The compound's molecular structure includes a fluorine atom at the para position of the phenyl ring, which influences its reactivity and biological activity. The propoxy group contributes to its hydrophobicity, while the ethanol moiety enhances solubility and bioavailability.

Synthesis

The synthesis of 1-(4-Fluoro-2-propoxyphenyl)ethanol typically involves the following steps:

  • Starting Materials:

    • A fluoro-substituted phenol derivative

    • Propyl bromide (for introducing the propoxy group)

    • Ethanal or a similar precursor for introducing the hydroxyl group.

  • Reaction Pathway:

    • The phenol is alkylated with propyl bromide under basic conditions to introduce the propoxy group.

    • Subsequent reactions involve the addition of ethanal or equivalent reagents to form the ethanol moiety.

This synthesis pathway allows for customization of reaction conditions to optimize yield and purity .

Biological Activity

1-(4-Fluoro-2-propoxyphenyl)ethanol has potential pharmacological applications due to its structural features:

  • The fluorine atom enhances binding affinity to enzymes or receptors, potentially modulating their activity.

  • The ethanol moiety improves solubility and bioavailability, making it suitable for drug development.

Preliminary studies suggest that this compound may interact with metabolic pathways and enzyme systems, but further research is required to fully understand its pharmacological profile.

Applications

1-(4-Fluoro-2-propoxyphenyl)ethanol has diverse applications:

  • Pharmaceutical Research:

    • Potential use as an intermediate in synthesizing biologically active compounds.

    • Possible applications in enzyme inhibition or receptor modulation studies.

  • Chemical Synthesis:

    • Useful in creating derivatives with tailored properties for industrial or research purposes.

  • Material Science:

    • Could serve as a precursor for functionalized materials due to its unique combination of hydrophilic and hydrophobic groups.

Risk and Safety Statements (GHS Classification)

Symbol (GHS)GHS07 (Exclamation Mark)
Signal WordWarning
Hazard StatementsH302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) .
Precautionary StatementsP261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (If in eyes: Rinse cautiously with water for several minutes)

Proper handling procedures, including the use of personal protective equipment (PPE), are essential when working with this compound.

Comparative Analysis with Related Compounds

Below is a comparison of 1-(4-Fluoro-2-propoxyphenyl)ethanol with structurally similar compounds:

Compound NameKey DifferencesUnique Features
2-(4-Fluorophenyl)ethanolLacks propoxy groupReduced hydrophobicity
2-(4-Methoxyphenyl)ethanolContains methoxy instead of fluoro groupAlters electronic properties and reactivity
1-(5-Fluoro-2-propoxyphenyl)ethanolFluorine at position 5 instead of position 4Variation in biological activity due to substitution pattern.

These differences highlight the distinct properties conferred by the fluorine atom and propoxy group in 1-(4-Fluoro-2-propoxyphenyl)ethanol.

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